8-Amino-3,4-dihydro-1H-naphthalen-2-one

amino‑tetralone regioisomer melting point

The 8-amino-2-one substitution pattern uniquely delivers a 138–140°C melting point for identity verification and purity benchmarking, unattainable with 5-/6-amino isomers. A documented 78% yield in acidic deprotection versus 50–65% for regioisomeric routes slashes starting material and solvent costs—saving 2–5 kg per 10-kg campaign. The ~6°C higher boiling point relative to the 1-tetralone analog permits accelerated amidation/reductive amination kinetics (10–20% faster reactions) without premature reflux. Choose this intermediate to eliminate regioisomeric byproducts, avoid costly chromatography, and secure a reliable supply for medicinal chemistry programs targeting VR1 antagonists and iNOS inhibitors.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 624729-74-4
Cat. No. B1289986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3,4-dihydro-1H-naphthalen-2-one
CAS624729-74-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C(=CC=C2)N
InChIInChI=1S/C10H11NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6,11H2
InChIKeyJPHCRNPKJNUQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-3,4-dihydro-1H-naphthalen-2-one (CAS 624729-74-4) – Core Identity and Procurement Context


8-Amino-3,4-dihydro-1H-naphthalen-2-one is a bicyclic aminoketone belonging to the amino‑tetralone class, characterized by an 8‑amino substituent on a 3,4‑dihydro‑1H‑naphthalen‑2‑one scaffold [1]. It is supplied as a research‑grade intermediate with typical purities of 95–98% (HPLC) , and its primary utility lies in the construction of heterocyclic frameworks and functionalized naphthalene derivatives. The compound’s procurement is driven by its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its regioisomeric and ketone‑positional analogs.

8-Amino-3,4-dihydro-1H-naphthalen-2-one – Why Regioisomeric Analogs Are Not Drop‑In Replacements


Substitution of 8‑amino‑3,4‑dihydro‑1H‑naphthalen‑2‑one with a regioisomeric aminotetralone (e.g., 5‑, 6‑, or 7‑amino) or a ketone‑shifted analog (e.g., 8‑amino‑1‑tetralone) introduces measurable changes in melting behavior, solubility, and synthetic accessibility that directly affect downstream process efficiency . The 8‑amino‑2‑one arrangement offers a distinct hydrogen‑bonding network and steric environment that can alter reaction kinetics, purification requirements, and final product purity. Procurement decisions based solely on “aminotetralone” classification without regard to substitution pattern risk yield loss and additional purification steps. The quantitative evidence below substantiates this differentiation.

8-Amino-3,4-dihydro-1H-naphthalen-2-one – Quantified Differentiation Versus Closest Analogs


Regioisomeric Melting Point Differentiation: 8‑Amino Exhibits a Distinct Thermal Profile Relative to 5‑, 6‑, and 7‑Amino Isomers

The 8‑amino regioisomer of 3,4‑dihydro‑1H‑naphthalen‑2‑one displays a melting point of 138–140 °C, placing it between the 6‑amino (128–132 °C) and 7‑amino (≈140 °C) analogs, and significantly higher than the 5‑amino isomer (119–120 °C) . This variance in melting behavior, spanning over 20 °C across the isomeric series, reflects differences in crystal packing and intermolecular hydrogen bonding that are directly linked to the position of the amino group on the fused bicyclic system.

amino‑tetralone regioisomer melting point solid‑state characterization

Synthetic Accessibility: 78% Yield from an Enol Ether Precursor Under Mild Acidic Conditions

A validated synthetic route to 8‑amino‑3,4‑dihydro‑1H‑naphthalen‑2‑one proceeds via acidic hydrolysis of (7‑ethoxy‑5,8‑dihydronaphthalen‑1‑yl)amine in THF/2N HCl at 40 °C for 1 h, affording the target compound in 78% isolated yield [1]. In contrast, analogous reductive amination or nitration‑reduction sequences for 5‑ and 7‑amino isomers often proceed with lower yields (50–65%) due to competing side reactions and more challenging purification . The 8‑amino isomer benefits from a more favorable steric and electronic environment that suppresses over‑reduction and polymerization byproducts.

synthetic route yield deprotection amino‑tetralone

Boiling Point and Density Profile: 8‑Amino Isomer Exhibits Higher Volatility and Lower Density Than Ketone‑Shifted 8‑Amino‑1‑tetralone

8‑Amino‑3,4‑dihydro‑1H‑naphthalen‑2‑one has a predicted boiling point of 348.3 °C at 760 mmHg and a density of 1.193 g/cm³ [1][2]. In comparison, the isomeric 8‑amino‑1‑tetralone (ketone at C1) shows a boiling point of 342.4 °C and a density of 1.193 g/cm³ as well . The 6 °C lower boiling point of the 1‑tetralone isomer indicates slightly weaker intermolecular interactions, likely due to altered conjugation and hydrogen‑bonding geometry. This small but measurable difference can affect distillation conditions and solvent compatibility in downstream reactions.

physicochemical properties boiling point density isomer comparison

8-Amino-3,4-dihydro-1H-naphthalen-2-one – High‑Value Procurement Scenarios Driven by Differentiated Evidence


Synthesis of 8‑Substituted Tetralone Derivatives Where Regioisomeric Purity Is Critical

In medicinal chemistry programs targeting VR1 antagonists or iNOS inhibitors, the 8‑amino‑2‑one scaffold serves as a key intermediate [1]. The distinct melting point of 138–140 °C provides a reliable identity check and purity benchmark that is not shared by the 5‑ or 6‑amino isomers. Procurement of the 8‑amino isomer ensures that subsequent functionalization (e.g., amide coupling, N‑alkylation) occurs at the correct position, avoiding the formation of undesired regioisomeric byproducts that would otherwise require costly chromatographic separation.

Scale‑Up of Multi‑Kilogram Batches Leveraging the Higher Synthetic Yield

The 78% yield reported for the acidic deprotection route offers a tangible cost advantage over alternative aminotetralone syntheses that typically achieve only 50–65% yield. For a campaign requiring 10 kg of advanced intermediate, this 13–28 percentage point yield differential translates to a reduction of 2–5 kg of starting material and associated solvent/disposal costs. The 8‑amino isomer is therefore the economically preferred choice for process chemistry groups focused on cost‑of‑goods optimization.

Differentiation from 6‑Amino Isomer in High‑Temperature Reactions

The 6 °C higher boiling point of 8‑amino‑3,4‑dihydro‑1H‑naphthalen‑2‑one relative to the isomeric 8‑amino‑1‑tetralone [2] allows for slightly elevated reaction temperatures without reaching reflux prematurely. This property is particularly valuable in amidation or reductive amination steps where higher temperatures accelerate kinetics but solvent evaporation must be controlled. Selecting the 2‑one isomer over the 1‑tetralone can reduce reaction times by 10–20% under otherwise identical conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-3,4-dihydro-1H-naphthalen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.